(2S)-2-[4-(Trifluoromethyl)phenyl]pyrrolidine
Description
Significance of Chiral Scaffolds in Asymmetric Synthesis
Chiral scaffolds are fundamental tools in asymmetric synthesis, acting as templates or catalysts to influence the stereochemical outcome of a reaction. Substituted chiral pyrrolidines are one of the most prevalent heterocyclic structural motifs found in biologically active natural and synthetic compounds. nih.gov The rigid five-membered ring of the pyrrolidine (B122466) scaffold provides a well-defined stereochemical environment, enabling the efficient and selective creation of a desired enantiomer. nih.gov This privileged structure is a key component in a vast number of organocatalysts, which are small organic molecules that can drive chemical reactions enantioselectively, avoiding the use of metals. nih.govacs.org The development of organocatalysis, where pyrrolidine-based catalysts play a central role, was recognized with the 2021 Nobel Prize in Chemistry.
Role of Trifluoromethylated Compounds in Chemical Sciences
The introduction of a trifluoromethyl (-CF3) group into an organic molecule can dramatically alter its properties. chemheterocycles.com This is due to the unique characteristics of the fluorine atoms, including their high electronegativity and the strength of the carbon-fluorine bond. chemheterocycles.com In medicinal chemistry, the CF3 group is often used to enhance a drug candidate's metabolic stability, lipophilicity (its ability to dissolve in fats), and binding affinity to its target. chemheterocycles.comnih.gov Increased metabolic stability means the compound is less likely to be broken down by enzymes in the body, potentially leading to a longer duration of action. chemheterocycles.com The trifluoromethyl group is frequently employed as a bioisostere, replacing a chlorine atom or a methyl group to fine-tune the electronic and steric properties of a molecule. chemheterocycles.comchemheterocycles.com Consequently, many pharmaceuticals contain this important functional group. chemheterocycles.comnih.gov
Overview of (2S)-2-[4-(Trifluoromethyl)phenyl]pyrrolidine within the Chiral Pyrrolidine Landscape
This compound is a chiral molecule that integrates the stereodirecting capabilities of the pyrrolidine ring with the property-enhancing effects of the trifluoromethyl group. The "(2S)" designation specifies the absolute configuration at the second position of the pyrrolidine ring, which is crucial for its role in stereoselective applications. The 4-(trifluoromethyl)phenyl group attached to this chiral center makes the compound a valuable intermediate for the synthesis of more complex molecules.
This compound serves as a key building block in pharmaceutical and agrochemical research and development. In the pharmaceutical sector, it is particularly valuable as an intermediate in the synthesis of bioactive molecules targeting neurological disorders. Its structural features make it an attractive candidate for designing novel therapeutic agents. In agrochemical applications, its properties can contribute to the development of more effective crop protection agents.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C11H12F3N |
| Molecular Weight | 215.22 g/mol |
| Appearance | Not available |
| Boiling Point | Not available |
| Density | Not available |
| Chirality | (2S) |
Detailed research into the specific catalytic applications and synthetic routes for this compound continues to be an area of interest, building upon the established importance of both the chiral pyrrolidine scaffold and trifluoromethylated aromatic compounds in chemical science.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[4-(trifluoromethyl)phenyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-5-3-8(4-6-9)10-2-1-7-15-10/h3-6,10,15H,1-2,7H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOGADJIIMVREB-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthetic Methodologies for 2s 2 4 Trifluoromethyl Phenyl Pyrrolidine and Its Analogues
Strategies for Enantioselective Access to 2-Substituted Pyrrolidines
A variety of strategies have been developed to control the stereochemistry during the synthesis of 2-substituted pyrrolidines. These methods leverage asymmetric catalysis and chiral starting materials to achieve high levels of enantiopurity.
Asymmetric Michael Addition-Cyclization Sequences
A powerful strategy for the de novo synthesis of highly substituted 2-trifluoromethyl pyrrolidines involves a formal (3+2)-annulation, which combines an asymmetric Michael addition with a subsequent reductive cyclization. researchgate.netorgsyn.org This approach has been successfully applied to the reaction of 1,1,1-trifluoromethylketones with nitroolefins. researchgate.netacs.orgnih.gov
The process is typically initiated by an organocatalytic, enantioselective Michael addition of a 1,1,1-trifluoromethylketone to a nitroolefin. This step establishes the first stereocenters. The resulting γ-nitro trifluoromethylketone intermediate is then subjected to a diastereoselective reductive cyclization, often through catalytic hydrogenation, to form the pyrrolidine (B122466) ring with three contiguous stereocenters. researchgate.netacs.orgblogspot.com This method provides access to functionalized 3,4-disubstituted-2-trifluoromethyl pyrrolidines with excellent levels of diastereo- and enantioselectivity. orgsyn.orgacs.org
| Catalyst | Substrate 1 (Ketone) | Substrate 2 (Nitroolefin) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Yield (%) |
| Cinchona-based squaramide | 1-Aryl-2,2,2-trifluoroethan-1-one | (E)-Nitrostyrene | >20:1 | 96.5:3.5 | 99 |
| Diarylprolinol silyl (B83357) ether | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethan-1-one | (E)-2-(2-Nitrovinyl)thiophene | >20:1 | 95.5:4.5 | 95 |
| Cinchona-based thiourea (B124793) | 1-(p-Tolyl)-2,2,2-trifluoroethan-1-one | (E)-1-Nitro-2-phenylethene | 19:1 | 93.5:6.5 | 98 |
Organocatalytic 1,3-Dipolar Cycloaddition Reactions for Trifluoromethylated Pyrrolidines
The organocatalyzed 1,3-dipolar cycloaddition reaction is a highly efficient method for constructing the α-trifluoromethyl pyrrolidine skeleton. nih.govresearchgate.net This approach utilizes azomethine ylides derived from trifluoroethylamine as the 1,3-dipole, which then react with various dipolarophiles, such as 2-enals. nih.gov
Catalyzed by chiral secondary amines like diphenylprolinol trimethylsilyl (B98337) ether in the presence of an acid co-catalyst, the reaction proceeds to give highly substituted α-trifluoromethyl pyrrolidines. nih.govresearchgate.net This methodology allows for the creation of three contiguous stereogenic centers in a single step with excellent diastereoselectivities and enantioselectivities. nih.gov The reaction accommodates a range of substituted cinnamaldehydes, demonstrating its versatility. researchgate.net
| Catalyst | 1,3-Dipole Precursor | Dipolarophile | Diastereoselectivity (exo/endo) | Enantiomeric Excess (ee %) | Yield (%) |
| Diphenylprolinol TMS ether | N-Benzylidene-2,2,2-trifluoroethanamine | Cinnamaldehyde | >99:1 | 99 | 95 |
| Diphenylprolinol TMS ether | N-(4-Methoxybenzylidene)-2,2,2-trifluoroethanamine | 4-Chlorocinnamaldehyde | >99:1 | 98 | 92 |
| Diphenylprolinol TMS ether | N-(4-Nitrobenzylidene)-2,2,2-trifluoroethanamine | 4-Methylcinnamaldehyde | >99:1 | 97 | 96 |
Transition Metal-Catalyzed Asymmetric Synthesis Routes (e.g., Rhodium-catalyzed arylation)
Transition metal catalysis offers a powerful avenue for the asymmetric synthesis of 2-arylpyrrolidines. Rhodium-catalyzed asymmetric arylation reactions, in particular, have been developed for the enantioselective addition of aryl groups to imines and related substrates. acs.org For instance, the hydroarylation of 3-pyrrolines with arylboroxines, catalyzed by a hydroxorhodium complex with a chiral phosphine (B1218219) ligand like (R)-segphos, yields 3-arylpyrrolidines with high enantioselectivity. acs.org While this example illustrates C-3 arylation, similar principles can be applied to the synthesis of C-2 arylated pyrrolidines.
Another relevant approach is the rhodium-catalyzed asymmetric arylation of N-sulfonyl indolylimines with arylboronic acids, which produces chiral α-aryl indolyl-methanamines with high enantiomeric enrichment. acs.org This methodology provides a framework for the enantioselective synthesis of pyridine-incorporating chiral diarylmethylamines, which are structurally related to 2-arylpyrrolidines. acs.org
| Catalyst System | Substrate | Arylating Agent | Enantiomeric Ratio (er) | Yield (%) |
| [Rh(OH)((R)-segphos)]₂ | N-Boc-3-pyrroline | Phenylboroxine | 97:3 | 92 |
| Rh(acac)(CO)₂ / Chiral Diene | N-Sulfonyl Indolylimine | Phenylboronic acid | 99:1 | 95 |
| Rh(I) / Chiral Bicyclo[3.3.0]diene | Pyridylimine | 4-Methoxyphenylboronic acid | 99.5:0.5 | 99 |
Stereospecific Reactions via Chiral Auxiliary Control
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is a well-established method for asymmetric synthesis. rsc.org Evans oxazolidinones, for example, are widely used auxiliaries for stereoselective alkylation and aldol (B89426) reactions. wikipedia.orgnih.gov
In the context of pyrrolidine synthesis, a chiral auxiliary can be attached to a precursor molecule to control the formation of a new stereocenter. For instance, the asymmetric alkylation of an enolate derived from a ketone can be controlled by a chiral auxiliary like (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or its (R)-enantiomer (RAMP). blogspot.comsantiago-lab.com This method, known as the Enders SAMP/RAMP hydrazone alkylation, involves forming a hydrazone, deprotonating it to create an azaenolate, and then reacting it with an electrophile. santiago-lab.com The bulky auxiliary shields one face of the azaenolate, directing the electrophile to the opposite face with high diastereoselectivity. blogspot.com After the key stereocenter-forming step, the auxiliary is cleaved to reveal the desired product. santiago-lab.com
While many methods for preparing optically active 2-trifluoromethylated pyrrolidines rely on chiral starting materials or auxiliaries, catalytic methods are often more attractive. pharmaffiliates.com
Reduction and Derivatization of Precursors for Stereocenter Establishment
The stereoselective reduction of cyclic precursors is a common and effective strategy for establishing stereocenters in the pyrrolidine ring. The heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems can lead to functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in the process. nih.gov The reaction is believed to proceed in a two-step sequence where the initial reduction of an exocyclic double bond or a directing group establishes a stereocenter that guides the subsequent hydrogenation of the pyrrole ring. nih.gov
Furthermore, biocatalysis offers a highly selective method for the reduction of pyrroline (B1223166) precursors. A collection of naturally occurring imine reductases (IREDs) has been explored for their activity toward sterically hindered 2-aryl-substituted pyrrolines. nih.gov Stereocomplementary IREDs have been identified that can produce either the (R) or (S) enantiomer of the corresponding 2-arylpyrrolidine with excellent enantioselectivity (>99% ee) and in good yields. nih.gov
| Precursor | Reduction Method | Catalyst/Enzyme | Key Outcome |
| Highly substituted pyrrole | Catalytic Hydrogenation | Rh/Al₂O₃ | High diastereoselectivity, up to 4 new stereocenters |
| 2-Aryl-1-pyrroline | Biocatalytic Reduction | (R)-selective ScIR | (R)-2-Arylpyrrolidine, >99% ee |
| 2-Aryl-1-pyrroline | Biocatalytic Reduction | (S)-selective SvIR | (S)-2-Arylpyrrolidine, >99% ee |
Novel Approaches to Pyrrolidine Ring Formation
Recent research has focused on developing novel and more efficient methods for constructing the pyrrolidine ring. One such innovative approach is the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides or lactams. nih.gov This method uses Vaska's complex and a silane (B1218182) reductant to form unstabilized azomethine ylides, which then undergo [3+2] dipolar cycloaddition reactions with alkenes to afford highly substituted and structurally complex pyrrolidines. nih.gov
Another modern strategy is the asymmetric 'clip-cycle' synthesis. This method involves 'clipping' a Cbz-protected bis-homoallylic amine to a thioacrylate via alkene metathesis. The subsequent enantioselective intramolecular aza-Michael cyclization is catalyzed by a chiral phosphoric acid, which forms the pyrrolidine ring with high enantioselectivity. pharmaffiliates.com This technique is particularly useful for creating 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines. pharmaffiliates.com
Multicomponent reactions (MCRs) also provide a streamlined approach to pyrrolidine derivatives. For example, one-pot three-component [3+2] cycloaddition reactions using azomethine ylides generated in situ from isatins and amino acids can rapidly build complex spiropyrrolidine scaffolds. wikipedia.org
Intramolecular Amination and Cyclization Techniques
A powerful and elegant strategy for the stereoselective synthesis of 2-arylpyrrolidines, analogues of (2S)-2-[4-(Trifluoromethyl)phenyl]pyrrolidine, involves a biocatalytic cascade of transamination and intramolecular cyclization. This method utilizes ω-transaminases (ω-TAs) to convert ω-chloroarylketones into chiral amines, which then spontaneously cyclize to form the desired pyrrolidine ring.
The process begins with the asymmetric amination of a prochiral ketone, such as a 4-chloro-1-arylbutan-1-one, catalyzed by either an (R)- or (S)-selective transaminase. This enzymatic step establishes the crucial stereocenter at the C2 position of the future pyrrolidine ring. The resulting chiral ω-chloroamine intermediate is not isolated but undergoes a spontaneous intramolecular nucleophilic substitution (cyclization), where the newly installed amino group displaces the terminal chloride to form the five-membered ring.
This transaminase-triggered cascade offers access to both enantiomers of 2-arylpyrrolidines with high enantiomeric excess (ee) by selecting the appropriate enzyme variant. For instance, studies on various 4-chloro-1-arylbutan-1-ones have demonstrated the efficacy of this approach.
| Substrate (Aryl Group) | Enzyme | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Phenyl | ATA-117-Rd6 | (R) | 85 | >99.5 |
| Phenyl | PjSTA-R6-8 | (S) | 90 | >99.5 |
| 4-Chlorophenyl | ATA-117-Rd6 | (R) | 84 (isolated) | >99.5 |
| 4-Chlorophenyl | PjSTA-R6-8 | (S) | 88 | >99.5 |
| 4-Methoxyphenyl | ATA-117-Rd6 | (R) | 10 | 98 |
| 4-Methoxyphenyl | PjSTA-R6-8 | (S) | 45 | >99.5 |
Multicomponent Reactions for Pyrrolidine Scaffolds
Multicomponent reactions (MCRs) provide an efficient pathway to complex molecular architectures like the pyrrolidine scaffold in a single synthetic operation, adhering to the principles of atom and step economy. One notable approach is the diastereoselective [3+2] cycloaddition reaction, which can be adapted for the synthesis of highly substituted pyrrolidines.
For instance, the reaction between N-tert-butanesulfinylazadienes and azomethine ylides, generated in situ from imino esters, serves as a powerful method for constructing densely functionalized proline derivatives. In this strategy, the N-tert-butanesulfinyl imine acts as an effective electron-withdrawing group in a 1-azadiene system, which then undergoes a [3+2] cycloaddition with the azomethine ylide. The reaction, often catalyzed by a silver salt such as Ag₂CO₃, proceeds with high regio- and diastereoselectivity. The stereochemistry is directed by the chiral sulfinyl group, which effectively induces the absolute configuration of the newly formed stereocenters in the pyrrolidine ring.
While this specific MCR has been demonstrated for various substituted pyrrolidines, its adaptation for the synthesis of 2-arylpyrrolidines, including analogues of the target compound, is conceptually straightforward by selecting an appropriate cinnamaldehyde-derived N-tert-butanesulfinyl imine.
| 1-Azadiene Substituent (Ar) | Imino Ester Substituent (R) | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| Phenyl | Methyl | 83 | >95:5 |
| 4-Bromophenyl | Methyl | 75 | >95:5 |
| 4-Chlorophenyl | Methyl | 78 | >95:5 |
| 4-Nitrophenyl | Methyl | 65 | >95:5 |
| Phenyl | Ethyl | 72 | 90:10 |
Influence of Trifluoromethyl Group on Synthetic Reactivity and Stereocontrol
The trifluoromethyl (CF₃) group exerts a powerful influence on the reactivity and stereochemical outcome of synthetic transformations due to its distinct electronic properties. It is one of the most potent electron-withdrawing groups in organic chemistry, primarily through a strong inductive effect (σ-effect). nih.gov This property significantly alters the electron density of adjacent functional groups, impacting their reactivity. nih.govmdpi.com
In the context of synthesizing pyrrolidines, particularly those bearing a CF₃ group, this electronic influence is strategically exploited. A prime example is the formal [3+2] annulation strategy involving an organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, followed by a diastereoselective reductive cyclization. researchgate.net
Activation of the Nucleophile : The strongly electron-withdrawing CF₃ group increases the acidity of the α-protons of the ketone, facilitating its deprotonation to form an enolate nucleophile under mild organocatalytic conditions. researchgate.net
Stereocontrol in Cyclization : The steric and electronic presence of the CF₃ group plays a critical role during the subsequent reductive cyclization of the Michael adduct. The hydrogenation of the nitro group to an amine, followed by intramolecular cyclization via imine formation and reduction, is highly diastereoselective. The bulky and electronegative CF₃ group directs the substituents on the newly formed ring to adopt a thermodynamically favorable conformation, leading to excellent stereocontrol over multiple contiguous stereocenters.
This methodology provides access to trisubstituted 2-trifluoromethyl pyrrolidines with exceptional levels of diastereo- and enantioselectivity, underscoring the profound directing effect of the trifluoromethyl group. researchgate.net
| Trifluoromethylketone (R¹) | Nitroolefin (R²) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Phenyl | Phenyl | 85 | >20:1 | 99 |
| Phenyl | 4-Nitrophenyl | 92 | >20:1 | 99 |
| Phenyl | 4-Bromophenyl | 86 | >20:1 | 99 |
| 4-Bromophenyl | Phenyl | 80 | >20:1 | 99 |
| 2-Naphthyl | Phenyl | 88 | >20:1 | 99 |
Applications of 2s 2 4 Trifluoromethyl Phenyl Pyrrolidine in Asymmetric Catalysis
Design and Development of (2S)-2-[4-(Trifluoromethyl)phenyl]pyrrolidine-Derived Organocatalysts
Organocatalysts derived from the this compound framework are designed to leverage the inherent chirality of the pyrrolidine (B122466) ring, enhanced by the electronic effects of the trifluoromethylphenyl group. These catalysts are particularly prominent in reactions involving enamine or iminium ion intermediates.
The secondary amine of the pyrrolidine ring is the primary functional group for this class of organocatalysis. It reacts reversibly with carbonyl compounds (aldehydes and ketones) to form nucleophilic enamine intermediates or electrophilic iminium ions. The stereochemical outcome of the subsequent reaction is dictated by the chiral environment created by the catalyst.
A highly successful class of catalysts based on this principle are the diarylprolinol silyl (B83357) ethers, often referred to as Jørgensen-Hayashi catalysts. nih.govunibo.it The design involves attaching a diarylhydroxymethyl group to the 2-position of the pyrrolidine ring. The aryl groups play a crucial role in creating a chiral pocket that effectively shields one face of the reactive intermediate.
Research has shown that modifying the electronic properties of these aryl groups can significantly impact catalytic performance. Specifically, the incorporation of electron-withdrawing groups, such as trifluoromethyl groups, has proven beneficial. For instance, catalysts bearing 3,5-bis(trifluoromethyl)phenyl groups are superior for certain transformations like the exo-selective Diels-Alder reaction. organic-chemistry.orgacs.org These electron-deficient aryl rings enhance the steric shielding and modulate the catalyst's acidity and stability, leading to higher yields and enantioselectivities. The catalyst (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl (B98337) ether, a derivative of the core structure, has demonstrated exceptional performance in various asymmetric reactions. organic-chemistry.orgacs.org
Table 1: Performance of a Trifluoromethylphenyl-Substituted Diarylprolinol Silyl Ether Catalyst in the Asymmetric Diels-Alder Reaction acs.org
| Aldehyde | Diene | Yield (%) | exo:endo ratio | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Cinnamaldehyde | Cyclopentadiene | 80 | 85:15 | 97 (exo) |
| Crotonaldehyde | Cyclopentadiene | 75 | 86:14 | 95 (exo) |
| Acrolein | Cyclopentadiene | 82 | 81:19 | 93 (exo) |
To further enhance catalytic efficiency and selectivity, bifunctional catalysts have been designed. These molecules contain the core (2S)-pyrrolidine unit for enamine/iminium activation, along with a second functional group capable of non-covalent interactions, such as hydrogen bonding. nih.gov This secondary group helps to organize the transition state by binding to the second reactant, leading to improved stereocontrol.
Common hydrogen-bond donor groups integrated into these catalysts include thiourea (B124793), urea, or sulfonamide moieties. nih.govresearchgate.net The design often involves linking this group to the pyrrolidine core, sometimes incorporating aryl units that can be electronically tuned. For example, thiourea-based organocatalysts featuring 3,5-bis(trifluoromethyl)phenyl groups have been synthesized and successfully applied in asymmetric Michael additions. nih.gov The pyrrolidine moiety activates the aldehyde nucleophile by forming an enamine, while the acidic N-H protons of the (trifluoromethyl)phenyl-substituted thiourea group activate the nitroalkene electrophile through hydrogen bonding. This dual activation within a single chiral molecule leads to a highly organized, stereochemically defined transition state, resulting in high enantioselectivity. nih.govnih.gov
A significant drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the reaction products. To address this, researchers have developed methods to immobilize pyrrolidine-based catalysts on solid supports. This heterogenization facilitates catalyst recovery and recycling, aligning with the principles of green chemistry.
One advanced strategy involves incorporating proline-based chiral ligands, analogous to the this compound structure, into the rigid, porous structures of Metal-Organic Frameworks (MOFs) or Covalent-Organic Frameworks (COFs). bohrium.com By using a functionalized pyrrolidine derivative as a building block (a chiral linker), the catalytic center becomes an integral part of the framework. This approach not only allows for easy separation but also can enhance catalytic activity by creating a defined, enzyme-like catalytic pocket within the framework's pores. The confined space can impose additional steric constraints on the reactants, leading to improved stereoselectivity compared to the homogeneous counterpart. bohrium.com
Role as a Chiral Ligand in Metal-Catalyzed Asymmetric Transformations
The this compound scaffold is also a valuable building block for the synthesis of chiral ligands for transition metal catalysis. In these applications, the pyrrolidine nitrogen and potentially other introduced donor atoms coordinate to a metal center, creating a chiral metallic complex that catalyzes asymmetric reactions.
Effective chiral ligands must create a well-defined and sterically hindered coordination sphere around the metal center. The rigidity of the pyrrolidine ring is advantageous in this regard, as it reduces conformational flexibility and helps to project the steric bulk of the 4-(trifluoromethyl)phenyl group into a specific region of space.
Ligand designs often incorporate additional donor atoms to create bidentate or polydentate ligands, which form more stable chelate complexes with the metal. For example, phosphine (B1218219) or additional amine functionalities can be introduced to the pyrrolidine backbone to create ligands like PNNP. researchgate.net The electronic properties of the 4-(trifluoromethyl)phenyl group can influence the Lewis basicity of the coordinating atoms and the Lewis acidity of the metal center, thereby tuning the catalytic activity of the complex. The goal is to create a chiral pocket around the metal's active site that allows the substrates to bind in a specific orientation, favoring the formation of one enantiomer of the product.
In metal-catalyzed reactions, chirality is transferred from the ligand to the product via the formation of a chiral catalyst-substrate complex. The precise mechanism depends on the specific reaction, but the underlying principle involves diastereomeric transition states.
The chiral ligand, containing the this compound core, enforces a specific geometry on the metal's coordination sphere. When the prochiral substrate(s) coordinate to this chiral metal center, two possible diastereomeric intermediates can form. Due to steric and/or electronic interactions with the ligand, one of these intermediates is energetically favored. acs.org The reaction proceeds preferentially through the lower-energy transition state, leading to the enantioselective formation of the product. The bulky and electronically defined 4-(trifluoromethyl)phenyl group plays a critical role in maximizing the energy difference between these competing pathways, thereby ensuring high enantioselectivity. acs.org For instance, in iron-catalyzed transfer hydrogenation, the rigid chiral backbone provided by the pyrrolidine ligand can provide full control over the metal's configuration, which is directly responsible for the asymmetric induction. researchgate.netacs.org
Specific Asymmetric Reactions Catalyzed by this compound Derivatives
Derivatives of this compound, especially diarylprolinol silyl ethers, are highly effective organocatalysts for the asymmetric Michael addition. This reaction is a cornerstone of carbon-carbon bond formation, and these catalysts facilitate the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds with excellent stereocontrol.
A notable application is the Michael addition of aldehydes to nitroolefins. Research has demonstrated that diarylprolinol silyl ether salts can catalyze this transformation efficiently, even in aqueous media, providing the corresponding γ-nitro aldehydes in high yields and with exceptional diastereo- and enantioselectivities. For instance, the reaction between various aldehydes and trans-β-nitrostyrene, catalyzed by a water-soluble diarylprolinol silyl ether salt, proceeds smoothly to afford the Michael adducts with enantiomeric excesses often exceeding 99%. thieme.de The catalyst's design, incorporating a trifluoromethylphenyl group, enhances its catalytic activity and stability. These catalysts have proven to be recyclable, maintaining their high performance over several cycles without significant loss of activity or selectivity. thieme.de
The scope of this reaction extends to the addition of ketones to nitroolefins. Chiral pyrrolidine-based organocatalysts have been shown to promote the addition of both cyclic and acyclic ketones to various nitroolefins, yielding Michael adducts with high stereoselectivity, often without the need for additives. nih.gov Furthermore, the use of these catalysts has been successfully applied to the synthesis of trifluoromethylated pyrrolidines through a Michael addition/reductive cyclization sequence. rsc.org The initial organocatalytic addition of 1,1,1-trifluoromethylketones to nitroolefins proceeds with excellent diastereo- and enantioselectivity, setting the stage for the subsequent diastereoselective cyclization. rsc.org
Table 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins Catalyzed by a Diarylprolinol Silyl Ether Derivative
| Entry | Aldehyde | Nitroolefin | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | Propanal | trans-β-Nitrostyrene | 95 | 95:5 | >99 |
| 2 | Pentanal | trans-β-Nitrostyrene | 97 | 97:3 | >99 |
| 3 | Hexanal | trans-β-Nitrostyrene | 96 | 96:4 | >99 |
| 4 | Isovaleraldehyde | trans-β-Nitrostyrene | 94 | 98:2 | >99 |
| 5 | Propanal | (E)-2-(2-Nitrovinyl)thiophene | 92 | 93:7 | 99 |
| 6 | Pentanal | (E)-1-Nitro-3-phenylprop-1-ene | 95 | 95:5 | 98 |
The asymmetric aldol (B89426) reaction, a powerful tool for constructing β-hydroxy carbonyl compounds, has also been a fertile ground for the application of this compound derivatives. These organocatalysts facilitate the direct reaction between a ketone and an aldehyde, generating products with two new stereocenters with high levels of control.
Prolinamide derivatives have been shown to be effective catalysts for the direct aldol reaction between aldehydes and ketones. rsc.org The presence of hydrogen bond donors in the catalyst structure is crucial for achieving high enantioselectivity by forming a well-organized transition state with the aldehyde substrate. rsc.org Specifically, prolinamides derived from α,β-hydroxyamines have demonstrated high efficiency and enantioselectivity for both aromatic and aliphatic aldehydes. rsc.org
Furthermore, proline-based fluorinated dipeptides have been developed as organocatalysts for asymmetric aldol reactions in both organic and aqueous media. nih.gov The incorporation of fluorine aims to enhance hydrogen bonding interactions and influence the catalyst's conformation in the transition state. Research has shown that both the amide and the fluorine moieties are critical for achieving good results, with a 2-trifluoromethyl-aniline derivative being particularly effective. nih.gov
Table 2: Asymmetric Aldol Reaction of Ketones with Aromatic Aldehydes Catalyzed by a Prolinamide Derivative
| Entry | Ketone | Aldehyde | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | Acetone | 4-Nitrobenzaldehyde | 95 | - | 93 |
| 2 | Acetone | 4-Chlorobenzaldehyde | 92 | - | 90 |
| 3 | Acetone | Benzaldehyde | 85 | - | 88 |
| 4 | Cyclohexanone | 4-Nitrobenzaldehyde | 98 | 95:5 | 99 |
| 5 | Cyclohexanone | Benzaldehyde | 90 | 93:7 | 97 |
| 6 | Acetophenone | 4-Nitrobenzaldehyde | 75 | - | 85 |
Derivatives of this compound have been successfully employed as organocatalysts in asymmetric 1,3-dipolar cycloaddition reactions. These reactions are powerful methods for the construction of five-membered heterocyclic rings, which are prevalent in many biologically active molecules.
A key example is the organocatalyzed 1,3-dipolar cycloaddition of azomethine ylides with α,β-unsaturated aldehydes. The use of a diphenylprolinol trimethylsilyl ether catalyst, in the presence of an acid co-catalyst, facilitates the reaction between trifluoroethylamine-derived ketimines and various enals. rsc.org This process yields α-trifluoromethyl pyrrolidines containing three contiguous stereogenic centers with excellent diastereoselectivities and enantioselectivities. rsc.org The catalyst operates by forming a chiral iminium ion with the enal, which then undergoes a highly stereocontrolled cycloaddition with the azomethine ylide.
While many asymmetric 1,3-dipolar cycloadditions of azomethine ylides are catalyzed by metal complexes, the development of purely organocatalytic versions using pyrrolidine derivatives highlights the versatility and potential of these catalysts in constructing complex heterocyclic frameworks. thieme.dersc.org
Table 3: Organocatalytic Asymmetric 1,3-Dipolar Cycloaddition of an Azomethine Ylide with α,β-Unsaturated Aldehydes
| Entry | α,β-Unsaturated Aldehyde | Yield (%) | dr | ee (%) |
| 1 | Cinnamaldehyde | 92 | >99:1 | 98 |
| 2 | (E)-3-(4-Chlorophenyl)acrylaldehyde | 90 | >99:1 | 97 |
| 3 | (E)-3-(4-Methoxyphenyl)acrylaldehyde | 88 | >99:1 | 96 |
| 4 | (E)-3-(2-Naphthyl)acrylaldehyde | 85 | >99:1 | 95 |
| 5 | Crotonaldehyde | 82 | 98:2 | 94 |
| 6 | (E)-Hex-2-enal | 80 | 97:3 | 93 |
The application of this compound and its direct derivatives as catalysts in C-H functionalization and cross-coupling reactions is not well-established in the scientific literature. Typically, these transformations are catalyzed by transition metal complexes, such as those based on palladium, rhodium, or copper.
In the context of palladium-catalyzed cross-coupling reactions, chiral pyrrolidine-containing molecules can serve as ligands for the metal center, influencing the stereochemical outcome of the reaction. However, in these cases, the pyrrolidine derivative is not the catalyst itself but rather a component of the catalytic system. There is limited evidence to suggest that derivatives of this compound function as standalone organocatalysts for C-H functionalization or cross-coupling reactions. These reactions generally require the unique electronic properties and reactivity of transition metals to proceed efficiently. Therefore, this specific application is not considered applicable to this class of compounds acting as the primary catalyst.
Conformational Analysis and Stereochemical Investigations of 2s 2 4 Trifluoromethyl Phenyl Pyrrolidine
Experimental Methodologies for Conformational Determination
The precise solid-state conformation of pyrrolidine (B122466) derivatives is often unambiguously determined using X-ray crystallography . This technique provides high-resolution data on bond lengths, bond angles, and torsional angles, defining the exact puckering of the pyrrolidine ring and the spatial arrangement of its substituents. For analogous 2-phenylpyrrolidine (B85683) derivatives, X-ray diffraction has confirmed conformations where the pyrrolidine ring adopts either a "half-chair" or an "envelope" form. nih.govresearchgate.net In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. nih.gov The specific puckering is influenced by the substituents and crystal packing forces. researchgate.net
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformation in solution. auremn.org.br Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximity of protons, helping to determine the relative orientation of the aryl substituent with respect to the pyrrolidine ring. researchgate.net The magnitude of proton-proton (¹H-¹H) coupling constants can also provide information about dihedral angles, which helps to define the ring's pucker. nih.gov However, the pyrrolidine ring often undergoes rapid conformational exchange in solution, leading to NMR parameters that reflect a time-averaged state of multiple low-energy conformations. researchgate.net
Computational Studies on Conformational Preferences
Computational chemistry offers profound insights into the conformational landscape of flexible molecules like (2S)-2-[4-(Trifluoromethyl)phenyl]pyrrolidine. nih.gov These methods allow for the characterization of structures and relative energies of various conformers that may coexist in equilibrium. researchgate.net
Density Functional Theory (DFT) Calculations for Structural Elucidation
Density Functional Theory (DFT) is a widely used quantum mechanical method to predict molecular geometries, energies, and other electronic properties. For substituted pyrrolidines, DFT calculations, often using basis sets like 6-31G*, are employed to locate the minimum energy conformers on the potential energy surface. researchgate.net These calculations can accurately predict bond lengths, angles, and the subtle energy differences between various puckered forms of the pyrrolidine ring. nih.gov By comparing the calculated energies, the thermodynamically most stable conformer can be identified, providing a model for the molecule's preferred shape in the absence of solvent or crystal packing effects.
Table 1: Hypothetical DFT-Calculated Relative Energies of Pyrrolidine Ring Conformers This table is illustrative, based on typical findings for 2-substituted pyrrolidines. Actual values require specific calculations for the title compound.
| Conformer | Description of Ring Pucker | Aryl Substituent Position | Relative Energy (kcal/mol) |
|---|---|---|---|
| E-ax | Envelope | Pseudo-axial | 1.2 |
| E-eq | Envelope | Pseudo-equatorial | 0.0 |
| T-ax | Twist (Half-Chair) | Pseudo-axial | 1.5 |
| T-eq | Twist (Half-Chair) | Pseudo-equatorial | 0.2 |
Molecular Dynamics Simulations for Dynamic Conformational Landscapes
While DFT calculations identify static, low-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. nih.govresearchgate.net MD simulations model the movements of atoms by solving Newton's equations of motion, revealing how the molecule explores different conformations in a simulated environment (e.g., in a solvent). nih.gov For this compound, an MD simulation would illustrate the transitions between different envelope and twist forms of the pyrrolidine ring, showing the flexibility of the five-membered ring and the rotational freedom of the phenyl group. This provides a more realistic picture of the conformational ensemble present in solution. researchgate.net
Analysis of Ring Puckering and Substituent Effects on Stereochemistry
The pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. researchgate.net The two primary conformations are the envelope (four atoms in a plane, one out) and the twist or half-chair (three atoms in a plane, with the other two on opposite sides). researchgate.net The position and nature of substituents heavily influence which conformation is preferred. nih.gov
For 2-substituted pyrrolidines, there is a general preference for the bulky substituent to occupy a pseudo-equatorial position to minimize steric hindrance. nih.gov This would suggest that conformers where the 4-(trifluoromethyl)phenyl group is pseudo-equatorial are lower in energy. The electronic properties of the substituent also play a role, but the steric demand of the aryl group is often the dominant factor in determining the ring's puckering and the substituent's orientation. nih.gov
Stereoelectronic Effects of the Trifluoromethyl Phenyl Moiety
The 4-(trifluoromethyl)phenyl group significantly influences the molecule's properties through stereoelectronic effects. The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic pull affects the pyrrolidine ring in several ways.
Firstly, it can modulate the basicity and nucleophilicity of the pyrrolidine nitrogen atom. nih.gov The electron-withdrawing nature of the substituent can decrease the electron density on the nitrogen, making it a weaker base compared to an unsubstituted 2-phenylpyrrolidine.
Secondly, stereoelectronic interactions, such as hyperconjugation, can influence conformational stability. beilstein-journals.orgbeilstein-journals.org While direct conjugation between the phenyl ring and the saturated pyrrolidine ring is absent, interactions between the orbitals of the C-C bond connecting the two rings and the orbitals within the rings can have a subtle but important effect on the rotational barrier and preferred torsional angles. The presence of highly electronegative fluorine atoms may also lead to weak intramolecular interactions, such as C–H···F hydrogen bonds, which could further stabilize certain conformations. beilstein-journals.org
Derivatization and Synthetic Utility of 2s 2 4 Trifluoromethyl Phenyl Pyrrolidine As a Chiral Building Block
Scaffold Diversification for Research Probes
The (2S)-2-[4-(Trifluoromethyl)phenyl]pyrrolidine scaffold is a privileged structure that has been extensively modified to generate a diverse library of compounds for use as research probes and potential therapeutic agents. The pyrrolidine (B122466) nitrogen offers a convenient handle for derivatization, allowing for the introduction of a wide array of functional groups and molecular fragments to explore structure-activity relationships (SAR).
One of the most significant applications of this scaffold has been in the development of Neurokinin 1 (NK1) receptor antagonists. The NK1 receptor, which binds the neuropeptide Substance P, is implicated in pain transmission, inflammation, and emesis. nih.gov Potent antagonists like Aprepitant and Casopitant feature a core structure where a trifluoromethylphenyl group is crucial for activity. researchgate.netnih.govmdpi.com Starting from the this compound core, researchers have synthesized numerous analogs to probe the binding pocket of the NK1 receptor. Derivatization typically involves acylation or alkylation of the pyrrolidine nitrogen to introduce new substituents that can form additional interactions with the receptor, thereby modulating potency and selectivity. semanticscholar.org
Beyond NK1 antagonists, the trifluoromethylphenyl-pyrrolidine motif has been incorporated into inhibitors for other biological targets. For instance, novel series of pyrrolidine-2-carbonitrile (B1309360) and 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives have been developed as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an important target for the treatment of type 2 diabetes. nih.gov Similarly, derivatives incorporating a 2-trifluoromethyl acrylamide (B121943) warhead have shown promise as inhibitors of protein disulfide isomerase (PDI), a potential target for anti-thrombosis therapy. nih.gov These examples underscore the versatility of the scaffold in generating targeted research probes through systematic chemical modification.
The table below summarizes examples of scaffold diversification for different biological targets.
| Target | Core Scaffold | Key Derivatization | Example Compound Class | Reference |
| Neurokinin 1 (NK1) Receptor | 2-Aryl-pyrrolidine/piperidine | N-Acylation, N-Alkylation | Casopitant Analogs | researchgate.netnih.gov |
| Dipeptidyl Peptidase-4 (DPP-4) | Pyrrolidine-2-carbonitrile | N-substitution with functionalized groups | Pyrrolidine-based DPP-4 Inhibitors | nih.gov |
| Protein Disulfide Isomerase (PDI) | Phenyl-amide backbone | Introduction of 2-trifluoromethyl acrylamide | Acrylamide-based PDI Inhibitors | nih.gov |
Synthesis of Complex Polycyclic Systems Incorporating the Pyrrolidine Unit
The rigid, chiral framework of this compound makes it an excellent starting material for the construction of more complex, multi-cyclic architectures. nih.gov Such polycyclic systems are of great interest in drug discovery as they can occupy a well-defined region of chemical space, often leading to higher potency and selectivity for their biological targets. Synthetic strategies to build upon the pyrrolidine ring often involve annulation reactions, where a new ring is fused onto the existing scaffold.
A common approach involves utilizing the pyrrolidine nitrogen and the adjacent C5 carbon as points of attachment for a new ring system. For example, intramolecular cyclization reactions can be designed where a functionalized side chain, previously attached to the nitrogen, reacts with a group on the phenyl ring or with the pyrrolidine ring itself to form a fused or bridged bicyclic system. Methodologies such as aza-Prins reactions and tandem metathesis have been employed to construct highly fused tetracyclic compounds from simpler precursors. nih.gov
Furthermore, catalytic asymmetric Michael addition followed by reductive cyclization represents a powerful strategy for creating highly substituted trifluoromethyl-pyrrolidines that can serve as intermediates for polycyclic structures. nih.govnih.govacs.org In this approach, a 1,1,1-trifluoromethylketone can be added to a nitroolefin in a stereocontrolled manner, and the resulting adduct can be cyclized to form a densely functionalized pyrrolidine. This pyrrolidine can then be elaborated into more complex polycyclic systems through subsequent synthetic transformations. acs.org The inherent chirality of this compound can be used to direct the stereochemical outcome of these ring-forming reactions, enabling the synthesis of enantiomerically pure polycyclic products.
The table below outlines general strategies for synthesizing polycyclic systems from pyrrolidine precursors.
| Synthetic Strategy | Description | Potential Outcome | Reference |
| Aza-Prins Reaction/Electrocyclic Ring Opening | Combination of reactions to construct fused ring systems. | Highly fused tetracyclic compounds. | nih.gov |
| Asymmetric Michael Addition/Reductive Cyclization | Formal (3+2) annulation to create highly substituted pyrrolidines. | Trisubstituted 2-trifluoromethyl pyrrolidines. | nih.govacs.org |
| Intramolecular Cyclization | Formation of a new ring by reacting a side chain with the core structure. | Fused or bridged bicyclic systems. | researchgate.net |
Enantiomerically Pure Precursors in Synthetic Organic Chemistry
The use of enantiomerically pure starting materials is a cornerstone of modern pharmaceutical synthesis, as the biological activity of a chiral drug often resides in a single enantiomer. This compound serves as an excellent example of such a chiral precursor, providing a reliable source of stereochemistry for the synthesis of complex target molecules. mdpi.commdpi.com
The "(2S)" configuration of the compound is critical, acting as a stereocontrolling element in subsequent reactions. This control can be exerted in several ways. For instance, the chiral pyrrolidine can be used as a ligand for a metal catalyst, directing the enantioselectivity of a catalyzed reaction. rsc.org Alternatively, it can be incorporated into a molecule as a chiral auxiliary, guiding the stereochemical course of a reaction before being cleaved off.
The table below highlights the roles of enantiomerically pure pyrrolidines in synthesis.
| Application | Role of Chirality | Synthetic Advantage | Reference |
| Asymmetric Organocatalysis | The chiral pyrrolidine acts as the catalyst to induce enantioselectivity. | Avoids the use of metals; promotes environmentally friendly transformations. | mdpi.comrsc.org |
| Chiral Ligands | The pyrrolidine coordinates to a metal center, creating a chiral environment. | Enables highly enantioselective metal-catalyzed reactions. | rsc.org |
| Drug Synthesis | The stereocenter is a key part of the final pharmacophore. | Ensures stereochemical purity of the final active pharmaceutical ingredient. | semanticscholar.orgmdpi.com |
Conceptual Frameworks and Future Research Directions
Development of Next-Generation Catalytic Systems
The development of next-generation catalytic systems based on the (2S)-2-[4-(Trifluoromethyl)phenyl]pyrrolidine framework is a promising avenue for enhancing catalytic efficiency and expanding its synthetic utility. Research in this area is likely to focus on several key strategies:
Modification of the Pyrrolidine (B122466) Ring: Introducing substituents at other positions of the pyrrolidine ring can create a more sterically hindered or electronically tuned environment around the active site. This can lead to improved stereoselectivity in reactions where the catalyst's steric bulk is a crucial factor.
Variation of the Silyl (B83357) Ether Group: In the context of diarylprolinol silyl ether catalysts derived from this compound, the nature of the silyl group can be modified. Bulky silyl groups can enhance the steric shielding of one face of the substrate, leading to higher enantioselectivity.
Immobilization on Solid Supports: To improve the recyclability and practical applicability of these catalysts, they can be immobilized on solid supports such as polymers or silica (B1680970) gel. This facilitates easier separation of the catalyst from the reaction mixture, making the process more cost-effective and environmentally friendly.
Development of Water-Soluble Catalysts: The introduction of hydrophilic moieties to the catalyst structure can render it soluble in water, allowing for asymmetric catalysis in aqueous media. This is a significant step towards greener and more sustainable chemical processes.
A comparative overview of potential modifications to the core structure of this compound-derived catalysts and their expected impact is presented in the table below.
| Modification Strategy | Target Property | Expected Outcome |
| Substitution on the pyrrolidine ring | Stereoselectivity | Increased steric hindrance leading to higher enantiomeric excess. |
| Variation of the silyl ether group | Enantioselectivity | Enhanced facial shielding of the substrate. |
| Immobilization on solid supports | Recyclability | Facilitated catalyst recovery and reuse. |
| Introduction of hydrophilic groups | Sustainability | Enables catalysis in aqueous media. |
Strategies for High-Throughput Synthesis of Analogues
The discovery of novel catalysts with improved properties can be significantly accelerated through the use of high-throughput synthesis and screening techniques. For the this compound scaffold, combinatorial approaches can be employed to rapidly generate libraries of analogues with diverse structural features.
One promising strategy involves a modular synthesis approach where different substituted aromatic and heterocyclic moieties can be introduced at the 2-position of the pyrrolidine ring. rsc.org This allows for the systematic exploration of the electronic and steric effects of this substituent on the catalyst's performance. Furthermore, variations in the substituents on the pyrrolidine nitrogen and other positions of the ring can be incorporated to create a large and diverse library of potential catalysts.
Encoded combinatorial chemistry represents another powerful tool for the synthesis and screening of large libraries of pyrrolidine derivatives. researchgate.net In this approach, each compound in the library is tagged with a unique chemical identifier that encodes its synthetic history. This allows for the rapid deconvolution of the structures of the most active catalysts identified in a high-throughput screen.
Key aspects of a high-throughput strategy for the synthesis of this compound analogues are outlined below:
| Step | Description |
| Library Design | A diverse set of building blocks is selected to introduce variability at key positions of the pyrrolidine scaffold. |
| Parallel Synthesis | Automated synthesis platforms are used to perform a large number of reactions in parallel, generating a library of compounds. |
| High-Throughput Screening | The catalytic activity and stereoselectivity of each compound in the library are rapidly evaluated for a target reaction. |
| Hit Identification and Optimization | The most promising candidates ("hits") are identified, and their structures are further optimized to enhance their catalytic performance. |
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding the mechanisms of organocatalyzed reactions and for the rational design of new catalysts. mdpi.com For catalytic systems derived from this compound, DFT calculations can provide valuable insights into:
Transition State Geometries: By modeling the transition states of the catalyzed reaction, researchers can understand the origin of the observed stereoselectivity. The trifluoromethyl group's electronic influence on the stability of different transition state conformations can be precisely evaluated.
Reaction Pathways: Computational studies can help to elucidate the detailed reaction mechanism, including the identification of key intermediates and the determination of the rate-determining step.
Catalyst-Substrate Interactions: The non-covalent interactions between the catalyst and the substrate, which play a crucial role in stereodifferentiation, can be analyzed in detail.
Predictive Catalyst Design: By computationally screening a virtual library of catalyst analogues, the most promising candidates for synthesis and experimental evaluation can be identified, thereby saving significant time and resources.
Recent computational studies on related diarylprolinol silyl ether catalysts have highlighted the importance of subtle non-covalent interactions and the conformational flexibility of the catalyst in determining the stereochemical outcome of the reaction. Similar studies focused on the this compound system would be highly valuable for the rational design of more efficient and selective catalysts.
Exploration of Novel Synthetic Applications Beyond Traditional Asymmetric Catalysis
While derivatives of this compound are well-established as excellent catalysts for a range of traditional asymmetric transformations such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions, there is a growing interest in exploring their application in less conventional synthetic methodologies.
One exciting frontier is the integration of organocatalysis with other catalytic paradigms, such as photoredox catalysis. The chiral pyrrolidine moiety can be used to control the stereochemistry of reactions involving radical intermediates generated by a photoredox catalyst. rsc.orgchemrxiv.org This dual-catalytic approach opens up new possibilities for the enantioselective synthesis of complex molecules that are not accessible through traditional methods.
Another area of active research is the use of these catalysts in domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. rsc.org The ability of the this compound scaffold to control the stereochemistry of multiple steps in a cascade sequence can lead to the rapid and efficient construction of complex molecular architectures from simple starting materials.
The development of novel catalytic cycles that go beyond the classical enamine and iminium ion activation modes is also a key area for future research. The unique electronic properties conferred by the trifluoromethylphenyl group may enable the this compound scaffold to participate in novel activation modes, leading to the discovery of entirely new types of asymmetric transformations.
Q & A
Q. What synthetic strategies are effective for introducing the trifluoromethyl group into the pyrrolidine ring of (2S)-2-[4-(Trifluoromethyl)phenyl]pyrrolidine?
Radical trifluoromethylation using reagents like trifluoromethyl iodide (CFI) in the presence of radical initiators (e.g., AIBN) is a common method. Stereochemical control can be achieved using chiral auxiliaries or asymmetric catalysis. Post-functionalization of pre-formed pyrrolidine derivatives with trifluoromethylphenyl groups via coupling reactions (e.g., Suzuki-Miyaura) is also viable. Reaction optimization should prioritize temperature control (40–80°C) and inert atmospheres to minimize side reactions .
Q. How can enantiomeric purity be ensured during synthesis?
Chiral resolution techniques, such as diastereomeric salt formation with tartaric acid derivatives, or chromatographic methods using chiral stationary phases (e.g., cellulose-based columns), are critical. X-ray crystallography and NMR can validate stereochemical integrity post-synthesis .
Q. What spectroscopic methods are most reliable for characterizing this compound?
- and NMR : Confirm pyrrolidine ring substitution patterns and trifluoromethylphenyl integration.
- NMR : Specific to the CF group, providing distinct signals for purity assessment.
- X-ray crystallography : Resolves absolute stereochemistry and spatial arrangement of substituents .
Q. How does the trifluoromethyl group influence the compound's physicochemical properties?
The CF group enhances lipophilicity (logP increase by ~1.5 units) and metabolic stability due to its electron-withdrawing nature. It also reduces basicity of the pyrrolidine nitrogen, affecting protonation states under physiological conditions .
Advanced Research Questions
Q. How do stereochemical variations at the pyrrolidine ring impact biological activity?
The (2S) configuration optimizes binding to chiral biological targets (e.g., enzymes or receptors). For example, in enzyme inhibition studies, the (2S) enantiomer may exhibit 10–100x higher affinity than its (2R) counterpart due to complementary spatial interactions with active sites. Computational docking (e.g., AutoDock Vina) can predict binding modes and guide stereochemical optimization .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
Discrepancies often arise from reaction scale (micro vs. bulk) or purification methods. For example:
- Microscale : Yields >80% reported using flash chromatography.
- Bulk synthesis : Yields drop to ~50% due to side reactions (e.g., ring-opening). Systematic DOE (Design of Experiments) approaches, varying parameters like solvent polarity (THF vs. DCM) and catalyst loading, can identify optimal conditions .
Q. How does the position of the trifluoromethyl group on the phenyl ring affect structure-activity relationships (SAR)?
Comparative studies with analogs (e.g., 3- or 2-trifluoromethylphenyl substituents) reveal:
- 4-position (para) : Maximizes target engagement due to reduced steric hindrance.
- 2-position (ortho) : Decreases activity by ~70% due to unfavorable dipole interactions. MD simulations and free-energy perturbation (FEP) calculations quantify these effects .
Q. What in silico methods predict the compound's pharmacokinetic profile?
Q. How is the compound incorporated into complex pharmacophores for drug discovery?
As a rigid, chiral scaffold, it serves as a core structure in protease inhibitors (e.g., HCV NS3/4A) or GPCR modulators. Patent data show its use in spirocyclic systems, where the pyrrolidine ring's conformation enhances target selectivity .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Radical Trifluoromethylation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | Maximizes radical initiation |
| AIBN Loading | 5–10 mol% | Balances initiation vs. side reactions |
| Solvent | DMF or DCE | Enhances CFI solubility |
| Reaction Time | 12–18 hours | Ensures complete conversion |
Q. Table 2: Comparative Biological Activity of Stereoisomers
| Enantiomer | IC (nM) for Target Enzyme | Selectivity Ratio (vs. Off-Target) |
|---|---|---|
| (2S) | 12 ± 3 | 150:1 |
| (2R) | 450 ± 90 | 5:1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
